Naphthalendiimid

Übersicht

Beschreibung

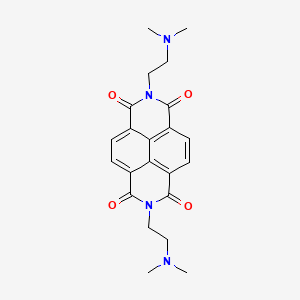

Naphthalenediimide (NDI) is a versatile building block known for its unique structural, electronic, spectroscopic, and redox properties. It facilitates the construction of a wide variety of supramolecular assemblies with diverse structures, properties, and functions. NDIs are crucial in the synthesis of topologically nontrivial molecular links and knots, leveraging supramolecular forces for their formation and interaction (A. Ng & H. Au-Yeung, 2019).

Synthesis Analysis

NDI synthesis often targets core-substituted naphthalenediimides (cNDIs) due to their ability to absorb and fluoresce across all colors without global structural changes. Rapid, mild conditions have been developed to access NDIs in blue, red, and yellow under conditions that preserve functional group integrity (R. S. Kishore et al., 2008). Microwave-assisted synthesis methods have also been employed for the efficient preparation of naphthalenemonoimides and N-desymmetrized NDIs, highlighting the importance of steric and electronic properties of amines (Koujiro Tambara et al., 2011).

Molecular Structure Analysis

The molecular structure of NDIs is central to their diverse applications. Studies have shown that NDIs can be engineered into zero-dimensional (0D), one-dimensional (1D), and two-dimensional (2D) architectures by functionalizing with amino acid derivatives, leading to significant variations in their electronic properties (M. Avinash et al., 2016).

Chemical Reactions and Properties

NDIs exhibit a variety of chemical reactions due to their expanded π-electron-deficient planes. They are excellent candidates for organic linkers in photochromic coordination polymers and display reversible photochromic behavior and photocontrolled tunable luminescence properties (Jian Jun Liu et al., 2018).

Physical Properties Analysis

The physical properties of NDIs, such as fluorescence, are highly solvent and morphology dependent. For instance, a specific NDI derivative exhibited a dramatic change in fluorescence output following melting from a crystalline form, attributed to thermal disruption allowing the formation of emissive dimers (T. Bell et al., 2010).

Chemical Properties Analysis

The chemical properties of NDIs, such as their ability to form J- or H-aggregated gels, depend on the solvent type. This aggregation significantly impacts their fluorescence properties, which can be tuned according to the electron-donating capacity of the solvent (S. Basak et al., 2015).

Wissenschaftliche Forschungsanwendungen

Supramolekulare Chemie

Naphthalendiimid wurde in großem Umfang im Bereich der supramolekularen Chemie eingesetzt . Die Konstruktion von Käfigen auf Basis von this compound (NDI) hat aufgrund ihrer einzigartigen photo- und elektrochemischen Eigenschaften zunehmend an Interesse gewonnen . Diese Materialien haben breite Anwendungen in der Katalyse, chemischen Trennung und Sensorik .

Sensorik

NDI-basierte Käfige haben in der Sensorik bedeutende Anwendungen gefunden . Die einzigartigen Eigenschaften dieser Materialien machen sie für die Entwicklung fortschrittlicher Sensorgeräte geeignet .

Molekulare Schaltvorrichtungen

This compound wird zur Herstellung von molekularen Schaltvorrichtungen verwendet, z. B. Catenane und Rotaxane . Diese Wirt-Gast-Komplexe haben potenzielle Anwendungen in der realen Welt für eine Vielzahl von Anwendungen .

Ionenkanäle

Im Bereich der Biochemie wurde this compound zur Herstellung von Ionenkanälen verwendet . Diese Kanäle spielen eine entscheidende Rolle in verschiedenen biologischen Prozessen .

Katalyse

NDI-basierte Materialien haben in der Katalyse Anwendungen gefunden . Ihre einzigartigen Eigenschaften machen sie für den Einsatz in verschiedenen katalytischen Prozessen geeignet .

Medizin

This compound hat potenzielle Anwendungen in der Medizin . Seine einzigartigen Eigenschaften machen es zu einem vielversprechenden Kandidaten für die Entwicklung neuer Therapeutika .

Solarzellen

This compound wird als nicht-Fullerene-Akzeptor in Solarzellen verwendet . Seine einzigartigen Eigenschaften machen es zu einem vielversprechenden Material für die Entwicklung effizienter und kostengünstiger Solarzellen .

Singulett-Spaltung

Ein stark verzerrtes Push-Pull-Naphthalendiimid-Dimer hat Hinweise auf eine intramolekulare Singulett-Exziton-Spaltung gezeigt . Dieser Prozess, bei dem zwei molekulare Triplett-Exzitonen nach der Absorption eines Photons erzeugt werden, hat potenzielle Anwendungen im Bereich der Photovoltaik .

Wirkmechanismus

Target of Action

Naphthalenediimide (NDI) is a versatile compound with a wide range of targets due to its unique electronic properties . It primarily targets DNA duplexes, forming stable complexes via threading intercalation . NDI also interacts with other π-electron rich guests in a peripheral manner . In the field of energy storage, NDI has been used as an electron acceptor in organic cathodes .

Mode of Action

NDI’s mode of action is primarily through electron transfer interactions . It is an electron-deficient, robust, and planar molecule, making it highly applicable to electronic devices . In the context of DNA interaction, NDI binds to a DNA duplex via threading intercalation, where NDI inserts between adjacent base pairs . This interaction stabilizes the NDI-DNA duplex complex .

Biochemical Pathways

The biochemical pathways affected by NDI are largely related to its electron transfer properties . NDI’s interaction with DNA duplexes can enable the development of unique DNA analytical techniques, functional DNA polymers, and supramolecular polymers . In energy storage applications, NDI undergoes redox reactions, contributing to the stability of radical intermediates for high-performance organic batteries .

Result of Action

The molecular and cellular effects of NDI’s action are diverse, depending on its application. In biotechnology, NDI’s interaction with DNA can lead to the development of unique DNA analytical techniques and functional DNA polymers . In energy storage, NDI’s redox activity contributes to the stability of radical intermediates, enhancing the performance of organic batteries .

Action Environment

NDI’s action, efficacy, and stability can be influenced by environmental factors. For instance, NDI-based materials exhibit persistent stable radical-doped characteristics under ambient conditions, even at high temperatures . In addition, the choice of processing solvent can affect the molecular ordering and orientation of NDI, which in turn influences its transport characteristics .

Zukünftige Richtungen

NDIs have potential for applications in organic electronics, photovoltaic devices, and flexible displays . They also show promise in the field of supramolecular assemblies and mechanoluminescent properties . The dynamic structural transformation of the [Zn2(bdc)2(dpNDI)]n metal-organic framework enhances the interactions with aryl-guests giving rise to potential multi-functional sensors .

Eigenschaften

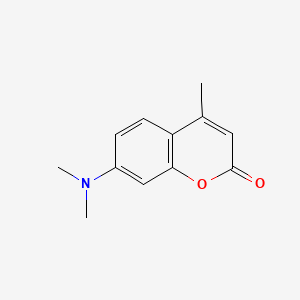

IUPAC Name |

6,13-bis[2-(dimethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4/c1-23(2)9-11-25-19(27)13-5-7-15-18-16(8-6-14(17(13)18)20(25)28)22(30)26(21(15)29)12-10-24(3)4/h5-8H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJFXFRNEJHDFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCN(C)C)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

81254-00-4 (di-hydrobromide) | |

| Record name | Naphthalenediimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022291049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80176838 | |

| Record name | Naphthalenediimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22291-04-9 | |

| Record name | Naphthalenediimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022291049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalenediimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(1-Formylpiperazin-4-yl)-benzylidenyl]-2-indolinone](/img/structure/B1212214.png)

![Bicyclo[2.2.2]octane](/img/structure/B1212218.png)